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Compound of Interest

Compound Name: Alanine, N-3-pyridinyl-

Cat. No.: B7810431

Get Quote

Executive Summary & Structural Definition
Clarification of Nomenclature: The term "Alanine N-3-pyridinyl-" is chemically ambiguous. It

grammatically suggests an N-arylated alanine (N-(3-pyridinyl)alanine). However, in drug

discovery and peptide synthesis, the standard pharmacophore is 3-(3-pyridyl)-L-alanine (often

abbreviated as 3-Pal or 3-PyAla), where the pyridine ring replaces the phenyl ring of

phenylalanine. This guide focuses on 3-Pal as the primary industry standard, while briefly

addressing the N-substituted isomer for rigorous exclusion.

Product Profile:

IUPAC Name: (2S)-2-amino-3-(pyridin-3-yl)propanoic acid[1]

Role: Non-canonical amino acid; Phenylalanine isostere; Histidine mimic.

Key Property: Unlike Phenylalanine, 3-Pal contains a titratable pyridine nitrogen (pKa ~5.2),

allowing for pH-dependent electrostatic switching within a peptide binding pocket.
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The selection of 3-Pal over its alternatives (Phenylalanine, Histidine, or other Pyridyl isomers)

is rarely arbitrary. It is a strategic choice to modulate solubility, hydrogen bonding, and pi-

stacking interactions.

Table 1: Comparative Physicochemical Profile[2][3]

Feature
3-(3-Pyridyl)-

Alanine (3-Pal)

L-Phenylalanine

(Phe)
L-Histidine (His)

N-(3-

Pyridinyl)alanin

e

Side Chain
Pyridine

(Heteroaromatic)

Benzene

(Aromatic)

Imidazole

(Heteroaromatic)

(N-Aryl

substitution)

Electronic Nature -deficient

(Electron poor)
-neutral

-excessive

(Electron rich)

Sterically

hindered amine

H-Bonding
Acceptor

(Pyridine N)
None

Donor/Acceptor

(Amphoteric)
Weak Donor

pKa (Side Chain)
~5.2 (Pyridine

H+)
N/A

~6.0 (Imidazole

H+)
N/A

Tautomerism
None (Fixed

geometry)
None

Yes (

vs

)

None

Key Utility

pH-switch;

Solubility

enhancer

Hydrophobic

anchor

Catalytic triads;

Metal binding

Backbone

constraint

NMR Characterization Protocol
As a Senior Scientist, I emphasize that context determines the method. A simple 1H spectrum

in DMSO-d6 confirms identity, but a pH-titration in D2O is required to validate the electronic

state of the pyridine ring.
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The following protocol ensures that the chemical shifts observed are intrinsic to the molecule

and not artifacts of the solvent environment.

Step 1: Solvent Selection

DMSO-d6: Use for routine purity checks. It prevents exchange of the backbone amide (

) and amine (

) protons, allowing verification of the alpha-amino group.

D2O (+ NaOD/DCl): Use for determining the protonation state of the pyridine ring. Note:

Amine protons will exchange and disappear.

Step 2: Internal Standard

Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous samples.[2] Avoid TMS in

water due to solubility issues which lead to referencing errors.

Step 3: The "Fingerprint" Region (Aromatic)

The 3-substituted pyridine ring yields a highly specific splitting pattern that distinguishes it

from 2-Pal and 4-Pal.

H2 (Singlet-like): Isolated between the ring nitrogen and the alkyl side chain.

H6 (Doublet): Adjacent to the ring nitrogen.

H4/H5: Show characteristic coupling constants (

Hz).

B. NMR Data Summary (Reference Values)
Table 2: 1H and 13C NMR Chemical Shifts (DMSO-d6) Values are approximate and

concentration-dependent.
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Position Atom (ppm)
Multiplicit
y (Hz) (ppm)

Assignme
nt Logic

CH 3.65 - 3.75 dd 4.5, 7.8 ~53.5
Chiral

center

CH 2.90 - 3.15 m (ABX) - ~34.2
Diastereoto

pic protons

Pyr-2 CH 8.45 d/s < 2 ~150.0

Most

deshielded;

adj to N

Pyr-6 CH 8.40 dd 4.8, 1.5 ~147.5

Adj to N;

distinct

coupling

Pyr-4 CH 7.65 dt 7.8, 1.8 ~136.5 Para to N

Pyr-5 CH 7.32 dd 7.8, 4.8 ~123.5

Meta to N;

most

shielded

C=O C - - - ~170.1 Carboxyl

Technical Insight: The chemical shift of Pyr-2 and Pyr-6 is the primary quality attribute. If these

shift upfield significantly (< 8.0 ppm), it indicates contamination or incorrect regioisomer (e.g., 2-

Pal).

Visualization: Characterization Logic & Regioisomer
Distinction
The following diagram illustrates the logical flow for characterizing this molecule and

distinguishing it from its isomers.
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Unknown Sample
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No Singlet

Multiplets

Perform pH Titration
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Confirm Electronic State

Validation:
Shift of H2/H6 > 0.5 ppm
confirms free Pyridine N

Click to download full resolution via product page

Figure 1: NMR decision tree for verifying the regioochemistry and electronic state of 3-

Pyridylalanine.
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Advanced Application: pH-Dependent "Switching"
One of the most powerful applications of 3-Pal in drug design is its ability to act as a pH sensor.

Mechanism: At physiological pH (7.4), the pyridine ring is largely unprotonated (neutral). In

acidic microenvironments (e.g., tumor tissue, pH ~6.5), the nitrogen becomes protonated (

).

NMR Evidence: This transition is observable via NMR titration.

Experiment: Record 1H NMR spectra at pH 4.0, 5.2, and 7.0.

Observation: The H2 and H6 protons will shift downfield (deshield) by approximately 0.4 -

0.6 ppm upon protonation due to the positive charge on the ring nitrogen withdrawing

electron density.

Causality: This validates that the side chain is solvent-exposed and chemically active, a

critical check for peptide mimetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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